molecular formula C24H27NO6S B2406568 ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate CAS No. 867042-28-2

ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2406568
CAS No.: 867042-28-2
M. Wt: 457.54
InChI Key: APWCQYHXHRJKKH-UHFFFAOYSA-N
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Description

Ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone carboxylate derivative characterized by a 4-ethoxyphenyl substituent at position 6 and a 3-(methanesulfonamido)phenyl group at position 2. The ethoxy group (electron-donating) and methanesulfonamido moiety (polar, hydrogen-bonding capable) confer distinct electronic and steric properties. This compound is synthesized via Michael addition of ethyl acetoacetate to a chalcone precursor, a common method for cyclohexenone derivatives . Its structure includes a non-planar cyclohexene ring, typically adopting envelope or half-chair conformations, as observed in similar compounds .

Properties

IUPAC Name

ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6S/c1-4-30-20-11-9-16(10-12-20)21-14-18(15-22(26)23(21)24(27)31-5-2)17-7-6-8-19(13-17)25-32(3,28)29/h6-13,15,21,23,25H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWCQYHXHRJKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC(=CC=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include ethylating agents, sulfonamides, and carboxylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, controlled temperature, and pressure conditions are employed to achieve efficient production. The use of advanced equipment and automation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methylsulfonamido groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

Ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate is utilized as a building block in organic synthesis. It serves as a precursor for the development of more complex molecules, particularly in the synthesis of heterocycles and other biologically active compounds.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases. Its unique structure allows for targeted interactions with biological pathways, making it a candidate for drug development.

Industrial Applications

In the industrial sector, this compound is applied in:

  • Development of Advanced Materials : Its chemical properties enable its use in formulating new materials with specific characteristics.
  • Chemical Processes : The compound can be utilized in various chemical processes due to its reactivity and stability under different conditions.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against several strains, including Escherichia coli and Staphylococcus aureus, showing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Anticancer Research

In vitro studies have been performed to assess the anticancer effects of this compound on human cancer cell lines. Results indicated that it could induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Cyclohexene Ring Conformations

  • Target Compound : Likely adopts an envelope conformation (based on analogs like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, which shows envelope or half-chair geometries) .
  • Ethyl 6-(furan-2-yl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate : Similar conformation but with a furan substituent, reducing steric bulk compared to 4-ethoxyphenyl .
  • Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate : Screw-boat conformation due to bulky naphthyl groups .

Substituent Effects

Compound Position 4 Substituent Position 6 Substituent Key Structural Features
Target Compound 3-(Methanesulfonamido)phenyl 4-Ethoxyphenyl Enhanced H-bonding (sulfonamido), moderate lipophilicity (ethoxy)
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl) 4-Fluorophenyl 4-Chlorophenyl Electron-withdrawing halogens; dihedral angle 89.9° between aryl rings
Ethyl 6-(furan-2-yl)-4-[3-(methanesulfonamido)phenyl] 3-(Methanesulfonamido)phenyl Furan-2-yl Reduced steric hindrance (furan vs. ethoxyphenyl); higher solubility
Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl) 4-Hydroxyphenyl 6-Methoxy-2-naphthyl Bulky naphthyl group; dihedral angle 58.6° between naphthalene rings

Pharmacological and Physicochemical Properties

Bioactivity

  • Target Compound : Methanesulfonamido group may confer anti-inflammatory or enzyme inhibitory activity, similar to sulfonamide-containing drugs .
  • Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate : Exhibits anticonvulsant and antiplatelet activity due to halogen substituents .
  • Ethyl 6-(6-methoxy-2-naphthyl)-4-phenyl derivatives : Reported for herbicidal and anti-obesity properties .

Solubility and Melting Points

  • Target Compound : Predicted moderate solubility in polar solvents (sulfonamido H-bonding) and higher melting point (~420–450 K) compared to halogenated analogs .
  • Ethyl 6-(4-methoxyphenyl)-4-(4-chlorophenyl) : m.p. 411–412 K; methoxy group increases lipophilicity .
  • Ethyl 4,6-bis(4-fluorophenyl) : Lower solubility due to fluorine’s electronegativity; m.p. ~390–400 K .

Crystal Packing

  • Target Compound : Likely exhibits C–H···O and N–H···O interactions (sulfonamido), enhancing lattice stability .
  • Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl) : Stabilized by C–H···F/Cl and π-π interactions .
  • Ethyl 6-(6-methoxy-2-naphthyl) : Packing dominated by C–H···π and van der Waals forces due to bulky naphthyl groups .

Biological Activity

Ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be represented by the following structural formula:

C21H25NO5S\text{C}_{21}\text{H}_{25}\text{N}\text{O}_{5}\text{S}

This structure features a cyclohexene core with ethoxy and methanesulfonamide substituents, which are critical for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The methanesulfonamide group is known to contribute to anti-inflammatory activity, possibly through the modulation of inflammatory mediators.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in inflammation and microbial resistance.

Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus .

Study 2: Anti-inflammatory Activity

Another significant study focused on the anti-inflammatory properties of the compound. Using a murine model, it was found that treatment with this compound resulted in a reduction of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The data showed:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-6250120
TNF-alpha300150

This reduction indicates a potential therapeutic role in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy and methanesulfonamide groups have been shown to influence both antimicrobial and anti-inflammatory properties. For instance, replacing the ethoxy group with a more hydrophilic moiety significantly enhanced solubility and bioavailability, leading to improved efficacy in vitro .

Toxicity Studies

Toxicity assessments are vital for evaluating the safety profile of this compound. Initial studies indicate low cytotoxicity in human cell lines, with IC50 values exceeding 100 µM, suggesting a favorable safety margin for therapeutic applications .

Q & A

Q. What are the recommended synthetic pathways for preparing ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a Michael addition reaction between ethyl acetoacetate and a substituted chalcone precursor under alkaline conditions (e.g., 10% NaOH in ethanol). Reflux for 8–12 hours ensures completion, followed by cooling and acidification to precipitate the product. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification . Optimizing reaction stoichiometry (1:1 molar ratio of chalcone to ethyl acetoacetate) and using anhydrous solvents improves yield. Catalyst screening (e.g., DBU or pyrrolidine) may enhance regioselectivity in analogous cyclohexenone syntheses .

Q. How can the structural conformation and purity of this compound be validated post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular conformation. Key parameters include puckering angles (e.g., envelope vs. half-chair cyclohexene ring conformations) and dihedral angles between aromatic substituents . NMR spectroscopy (¹H/¹³C) should confirm substituent integration ratios, with methanesulfonamido protons appearing as a singlet near δ 3.0 ppm. High-resolution mass spectrometry (HRMS) and elemental analysis validate purity (>95%) .

Q. What preliminary biological screening approaches are suitable for assessing its therapeutic potential?

  • Methodological Answer : Begin with in vitro assays targeting pathways suggested by structural analogs:
  • NF-κB inhibition : Luciferase reporter assays in TNF-α-stimulated HEK293 cells.
  • Anti-inflammatory activity : Measure IL-6/IL-1β secretion in LPS-activated macrophages.
  • Cytotoxicity : MTT assays on normal (e.g., HEK293) and cancer cell lines (e.g., HeLa) to establish selectivity indices .

Advanced Research Questions

Q. How can crystallographic disorder in cyclohexene rings (e.g., envelope vs. screw-boat conformations) impact data interpretation?

  • Methodological Answer : Disorder is resolved using occupancy refinement (e.g., 0.684:0.316 ratio for major/minor conformers) in XRD data. Compare puckering parameters (Q, θ, φ) via Cremer-Pople analysis to quantify distortion. For example, envelope conformers (Q = 0.477 Å) indicate steric strain, while screw-boat forms (Q = 0.579 Å) suggest torsional flexibility. Validate with DFT calculations (B3LYP/6-311G**) to model energy differences between conformers .

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., COX-2 or NF-κB)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 5KIR) or NF-κB (PDB: 1SVC). Focus on hydrogen bonding with methanesulfonamido and π-π stacking of ethoxyphenyl groups.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Free-energy perturbation (FEP) : Calculate ΔΔG for sulfonamide substitutions to optimize interactions .

Q. How can structural modifications resolve contradictions in bioactivity data across analogs?

  • Methodological Answer : Systematically vary substituents (e.g., replace 4-ethoxyphenyl with 4-chlorophenyl) and correlate with activity. For example:
  • Electron-withdrawing groups (e.g., Cl) may enhance COX-2 inhibition by polarizing the cyclohexenone carbonyl.
  • Methanesulfonamido positioning at meta vs. para positions alters steric hindrance in binding pockets.
    Validate via SAR studies using IC₅₀ comparisons and XRD analysis of protein-ligand complexes .

Q. What experimental and computational methods address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Flow chemistry : Optimize continuous synthesis using microreactors (residence time: 30 min) to enhance reproducibility.
  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers.
  • Circular dichroism (CD) : Monitor optical activity during crystallization to prevent racemization.
  • Process analytical technology (PAT) : Implement in-line FTIR for real-time monitoring of key intermediates .

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